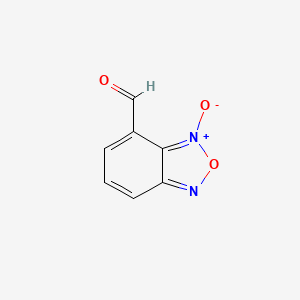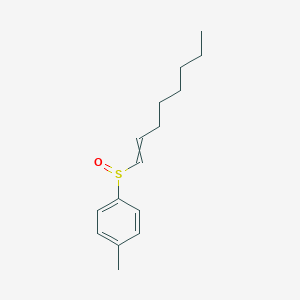
Difluoromethylnaphthylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethylnaphthylsilane is an organosilicon compound that features a difluoromethyl group attached to a naphthyl ring through a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluoromethylnaphthylsilane can be synthesized through several methods. One common approach involves the reaction of naphthylsilane with difluoromethylating agents. For instance, the reaction of naphthylsilane with difluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoromethylnaphthylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydrosilane.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Difluoromethylnaphthylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of difluoromethylnaphthylsilane involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The silicon atom in the compound can also engage in coordination with other atoms or molecules, further modulating its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethylbenzylsilane: Similar structure but with a benzyl group instead of a naphthyl group.
Difluoromethylphenylsilane: Contains a phenyl group instead of a naphthyl group.
Difluoromethylsilylbenzene: Features a silyl group attached to a benzene ring.
Uniqueness
Difluoromethylnaphthylsilane is unique due to the presence of the naphthyl ring, which imparts distinct electronic and steric properties compared to its analogs
Propriétés
Numéro CAS |
61502-55-4 |
|---|---|
Formule moléculaire |
C11H8F2Si |
Poids moléculaire |
206.26 g/mol |
InChI |
InChI=1S/C11H8F2Si/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
Clé InChI |
NDXCTLBMJXCMSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[Si]C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


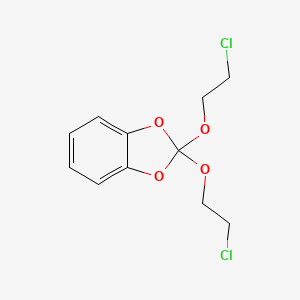

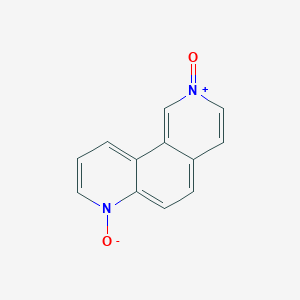
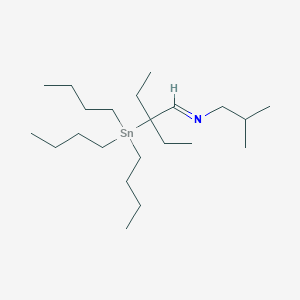
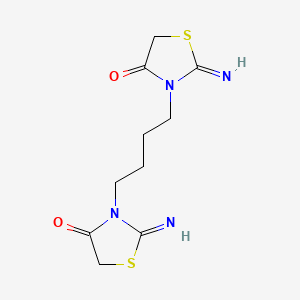
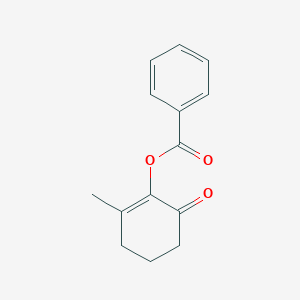

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)

